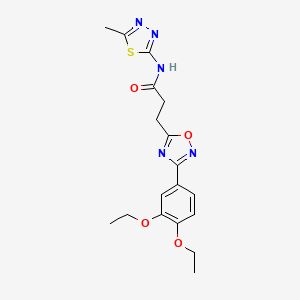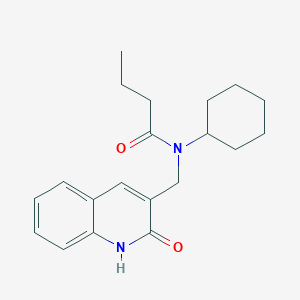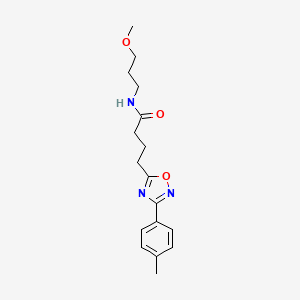
N-ethyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Synthesis Analysis
Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Molecular Structure Analysis
Quinoline is also known as 1-benzazine, benzopyridine, and 1-azanaphthalene . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Chemical Reactions Analysis
The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .作用机制
N-ethyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide exerts its therapeutic effects through the modulation of the endocannabinoid system, specifically by targeting the CB2 receptor. The CB2 receptor is primarily expressed in immune cells and has been shown to play a role in the regulation of inflammation and immune responses. This compound binds to the CB2 receptor and activates downstream signaling pathways that lead to the suppression of inflammation and the promotion of neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects in various preclinical models of inflammation, including models of multiple sclerosis and neuropathic pain. This compound has also been shown to have neuroprotective effects in models of Huntington's disease and traumatic brain injury. These effects are thought to be mediated through the modulation of the endocannabinoid system and the activation of the CB2 receptor.
实验室实验的优点和局限性
One advantage of N-ethyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide is its specificity for the CB2 receptor, which reduces the potential for off-target effects. This compound also has good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
未来方向
There are several potential future directions for the development of N-ethyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide. One direction is the further exploration of its therapeutic potential in various neurological and inflammatory conditions. Another direction is the optimization of its pharmacokinetic properties to improve its efficacy and reduce potential side effects. Additionally, the development of novel formulations of this compound that improve its solubility and bioavailability could also be explored. Finally, the development of selective CB2 receptor agonists with improved potency and selectivity could also be a potential future direction.
合成方法
N-ethyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide is synthesized through a multistep process involving the condensation of isonicotinic acid with 2-hydroxy-6-methoxyquinoline, followed by the addition of N-ethyl-N-(3-dimethylaminopropyl)carbodiimide and N-hydroxysuccinimide. The resulting product is purified through column chromatography to obtain pure this compound.
科学研究应用
N-ethyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide has shown promising results in preclinical studies for its potential therapeutic benefits in the treatment of various neurological and inflammatory conditions, including multiple sclerosis, Huntington's disease, and neuropathic pain. This compound has been shown to have anti-inflammatory and neuroprotective properties, which make it a potential candidate for the treatment of these conditions.
属性
IUPAC Name |
N-ethyl-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-3-22(19(24)13-6-8-20-9-7-13)12-15-10-14-11-16(25-2)4-5-17(14)21-18(15)23/h4-11H,3,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXOOUFSSVOOGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7708432.png)


![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7708455.png)
![1-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone](/img/structure/B7708456.png)

![4-(4-chlorophenyl)sulfonyl-N-[(2-methylphenyl)methyl]-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B7708463.png)
![4-[[2-[Benzenesulfonyl(benzyl)amino]acetyl]amino]benzamide](/img/structure/B7708473.png)
![1-Acetyl-3,5,7-trimethyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione](/img/structure/B7708480.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetamide](/img/structure/B7708490.png)


